AP-14145 vs. Dofetilide: Functional Atrial Selectivity Evidenced by Differential QTc Prolongation in Guinea Pig Hearts
In a direct head-to-head comparison using guinea pig hearts, AP-14145 increased atrial effective refractory period (AERP) without prolonging the ventricular rate-corrected QT interval (QTcB). In contrast, the IKr blocker dofetilide prolonged QTcB to a greater extent than AERP, indicating a lack of atrial selectivity and heightened ventricular proarrhythmic risk. This differential safety profile is a primary selection criterion for antiarrhythmic drug discovery [1].
| Evidence Dimension | Change in atrial effective refractory period (AERP) vs. change in ventricular QTcB interval |
|---|---|
| Target Compound Data | AP14145: AERP increased by 29 ms (ex vivo) and 38 ms (in vivo); QTcB unchanged. |
| Comparator Or Baseline | Dofetilide: AERP increased by 16 ms; QTcB increased by 41 ms (ex vivo) and 61 ms (in vivo). |
| Quantified Difference | AP14145 increased AERP by ~2.4-fold (in vivo) relative to dofetilide while avoiding any QTc prolongation. |
| Conditions | Isolated perfused guinea pig hearts (ex vivo) and anesthetized guinea pigs (in vivo). |
Why This Matters
This head-to-head evidence demonstrates that AP-14145 provides atrial-specific repolarization prolongation without the ventricular proarrhythmic liability inherent to IKr blockers, enabling safer mechanistic studies and therapeutic candidate profiling.
- [1] Bentzen BH, Kirchhoff JE, Skarsfeldt MA, Abildgaard L, Edvardsson N, Soerensen US, Grunnet M, Diness JG. The KCa2 channel inhibitor AP14145, but not dofetilide or ondansetron, provides functional atrial selectivity in guinea pig hearts. Eur Heart J. 2019 Oct;40(Suppl 1):ehz747.0303. View Source
